molecular formula C8H6BrClO2 B3043304 2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone CAS No. 84320-78-5

2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone

Cat. No. B3043304
CAS RN: 84320-78-5
M. Wt: 249.49 g/mol
InChI Key: DBPZZDSMMCIMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline solid that is used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects:
2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of certain genes involved in cancer progression such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).

Advantages and Limitations for Lab Experiments

One advantage of using 2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone in lab experiments is its relatively low toxicity compared to other anticancer drugs. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone. One direction is to investigate its potential as a treatment for other diseases such as arthritis and diabetes. Another direction is to investigate its potential as a drug delivery system for other drugs. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety.

Scientific Research Applications

2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone has been used in scientific research for various purposes. It has been shown to have anticancer properties and has been used in studies to investigate its potential as a cancer drug. It has also been used in studies to investigate its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

2-bromo-1-(3-chloro-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPZZDSMMCIMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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